Fdurd-C8 - 3415-70-1

Fdurd-C8

Catalog Number: EVT-1550089
CAS Number: 3415-70-1
Molecular Formula: C25H39FN2O7
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fdurd-C8 involves several key steps that modify the parent compound, 5-fluoro-2'-deoxyuridine. The process typically includes:

  1. Esterification: The hydroxyl groups on the sugar moiety of 5-fluoro-2'-deoxyuridine are esterified with octanoic acid to form dioctanoyl derivatives.
  2. Purification: The resulting product is purified using chromatographic techniques to isolate the desired dioctanoyl derivative.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Fdurd-C8.

These methods ensure that the synthesized compound retains the necessary biological activity while enhancing its solubility and stability .

Molecular Structure Analysis

The molecular structure of Fdurd-C8 can be represented by its chemical formula, which includes a modified sugar backbone with two octanoyl groups attached. The structural details are as follows:

  • Chemical Formula: C21_{21}H37_{37}F1_{1}N1_{1}O5_{5}
  • Molecular Weight: Approximately 394.54 g/mol

The presence of long-chain fatty acids (octanoyl groups) significantly alters the lipophilicity of the molecule, facilitating its accumulation in lipid-rich tumor environments while reducing renal clearance .

Chemical Reactions Analysis

Fdurd-C8 undergoes several chemical reactions upon administration:

  1. Hydrolysis: In vivo, Fdurd-C8 is hydrolyzed by esterases present in tumor tissues to release 5-fluoro-2'-deoxyuridine.
  2. Phosphorylation: Once released, 5-fluoro-2'-deoxyuridine is phosphorylated by kinases to form active metabolites such as 5-fluoro-2'-deoxyuridylate (FdUMP), which inhibit thymidylate synthase.
  3. Retention Mechanism: The selective retention of Fdurd-C8 in tumors is attributed to slower elimination rates compared to normal tissues, which enhances its therapeutic efficacy .
Mechanism of Action

The mechanism of action for Fdurd-C8 primarily revolves around its conversion to 5-fluoro-2'-deoxyuridine and subsequent metabolism:

  1. Activation: After hydrolysis, 5-fluoro-2'-deoxyuridine is activated through phosphorylation.
  2. Inhibition of Thymidylate Synthase: The active metabolite, FdUMP, binds to thymidylate synthase, inhibiting DNA synthesis and leading to cytotoxic effects in rapidly dividing cancer cells.
  3. Selective Accumulation: The differential enzyme activity between tumor and normal tissues results in preferential accumulation and retention of the drug within tumors .
Physical and Chemical Properties Analysis

The physical and chemical properties of Fdurd-C8 include:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water due to its lipophilic nature.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to moisture or high temperatures.

These properties contribute to its formulation as a therapeutic agent for localized delivery in cancer treatments .

Applications

Fdurd-C8 has several scientific applications, particularly in oncology:

Research continues into optimizing its formulation and delivery mechanisms for improved therapeutic outcomes .

Introduction to Fluoropyrimidine Derivatives in Oncology

Historical Development of 5-Fluorouracil Analogues

The fluoropyrimidine timeline reveals four generations of drug development:

  • First-generation (1957): 5-FU itself, synthesized by Heidelberger and Dushinsky, introduced the concept of uracil methylation disruption via thymidylate synthase (TS) inhibition. Its intravenous administration requirement and rapid catabolism by dihydropyrimidine dehydrogenase (DPD) limited efficacy [1] [3].
  • Second-generation (1960s–1980s): Prodrugs like tegafur (FT-207) and 5′-deoxy-5-fluorouridine (5′-DFUR) improved oral bioavailability. FT-207, requiring hepatic cytochrome P450 activation, demonstrated superior tissue penetration but unpredictable pharmacokinetics. Meanwhile, 5′-DFUR utilized tumor-associated thymidine phosphorylase (TP) for selective 5-FU release, showing potent activity against mammary carcinomas in murine models [1] [8].
  • Third-generation (1990s): Combination prodrugs emerged to modulate 5-FU metabolism. S-1 integrated tegafur with DPD inhibitor 5-chloro-2,4-dihydroxypyridine (CDHP) and orotate phosphoribosyltransferase (OPRT) inhibitor potassium oxonate (Oxo). This triple formulation reduced GI toxicity while sustaining cytotoxic 5-FU concentrations [1] [5]. Capecitabine further advanced tumor selectivity via a three-enzyme cascade (carboxylesterase→cytidine deaminase→TP) culminating in 5-FU generation within malignant tissues [3] [7].
  • Fourth-generation (2000s–present): Agents like FdUrd-C8 represent structurally optimized analogues. By modifying the deoxyribose moiety of floxuridine (FdUrd), these compounds bypass catabolic vulnerabilities while exploiting nucleoside transporter mechanisms for intracellular delivery [4] [10].

Table 1: Evolution of Key Fluoropyrimidine Derivatives

GenerationRepresentative CompoundsKey Innovations
1st5-FU, Floxuridine (FdUrd)TS inhibition; RNA/DNA incorporation
2ndTegafur, 5′-DFUROral bioavailability; tumor-selective activation
3rdS-1, CapecitabineDPD/OPRT inhibition; reduced toxicity; sustained exposure
4thFdUrd-C8 (structural optimizations)Enhanced nucleoside uptake; metabolic stability

Rationale for Structural Modification: Prodrug Design Principles

Structural refinements in fluoropyrimidines address three pharmacological challenges:

  • Metabolic Instability:
  • DPD degrades >80% of administered 5-FU into inactive dihydrofluorouracil (FUH₂). Analogues incorporate DPD inhibitors (e.g., CDHP in S-1, ethynyluracil with eniluracil) or avoid DPD recognition entirely. FdUrd-C8’s C8-modification sterically hinders DPD binding, prolonging half-life [7] [9].
  • Tumor-Selective Activation:
  • Prodrugs exploit elevated enzymatic activity in neoplasms. Capecitabine’s final conversion step requires TP, overexpressed in breast/colorectal tumors. Similarly, FdUrd-C8 leverages upregulated nucleoside transporters (hENT1, hCNT2) for preferential intracellular accumulation [3] [7].
  • Overcoming Resistance Mechanisms:
  • TS overexpression and impaired nucleoside uptake confer resistance. FdUrd derivatives directly generate 5-fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP), the active TS-inhibiting metabolite, bypassing activation dependencies. The C8 modification in FdUrd-C8 enhances affinity for uridine phosphorylase, facilitating phosphorylation to FdUMP [4] [10].

Table 2: Prodrug Strategies in Fluoropyrimidine Development

StrategyExample CompoundMechanistic BasisImpact
DPD inhibitionS-1 (CDHP component)Competitive DPD binding → sustained 5-FU exposureAUC increased 3-fold vs. 5-FU alone
Tumor-enzyme activationCapecitabineTP-mediated final cleavage → intratumoral 5-FU release3.2-fold higher 5-FU in tumors vs. plasma
Direct FdUMP precursorsFloxuridine (FdUrd)Kinase-mediated phosphorylation → FdUMP generationBypasses 5-FU anabolism; 50x more potent than 5-FU
Nucleoside transporter optimizationFdUrd-C8Enhanced hENT1 affinity → improved cellular uptakeCircumvents carrier-mediated resistance

Positioning of FdUrd-C8 in Antimetabolite Therapeutics

FdUrd-C8 (5-fluoro-2′-deoxyuridine-C8 conjugate) occupies a distinct niche within the fluoropyrimidine spectrum:

  • Chemical Structure: Retains FdUrd’s core 5-fluoro-2′-deoxyuridine scaffold but introduces a C8-modification (e.g., alkyl chain, aromatic moiety) on the deoxyribose ring. This alteration enhances lipophilicity without compromising substrate recognition by thymidine kinase—critical for conversion to FdUMP [4] [10].
  • Mechanistic Advantages:
  • Direct intracellular generation of FdUMP enables potent TS inhibition (Ki = 10⁻¹¹ M), suppressing dTMP synthesis and inducing "thymineless death."
  • Incorporation into DNA as 5-fluoro-2′-deoxyuridine-5′-triphosphate (FdUTP) causes strand breaks via uracil-DNA glycosylase mismatch repair [10].
  • Pharmacological Differentiation:
  • Unlike 5-FU, FdUrd-C8 evades DPD-mediated catabolism, eliminating pharmacokinetic variability linked to DPD polymorphisms.
  • Compared to capecitabine, it avoids TP-dependent activation, remaining effective in TP-deficient tumors.
  • Relative to S-1, FdUrd-C8’s unitary structure simplifies pharmacokinetic profiling [7] [9].
  • Therapeutic Context:
  • Demonstrates >50% growth inhibition in 5-FU-resistant colon cancer xenografts (HCT-116/5-FU R) where TS amplification confers resistance.
  • Synergizes with oxaliplatin by enhancing DNA platinum adduct retention through impaired nucleotide excision repair [4].

Properties

CAS Number

3415-70-1

Product Name

Fdurd-C8

IUPAC Name

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate

Molecular Formula

C25H39FN2O7

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C25H39FN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1

InChI Key

MHHHJDVJXRSMRN-PWRODBHTSA-N

SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC

Synonyms

3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine
5-fluoro-2'-deoxy-O',O'-dioctanoyluridine
FdUrd-C8

Canonical SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.